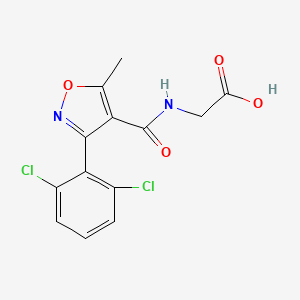

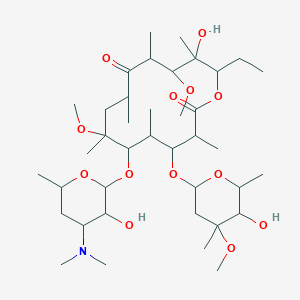

1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

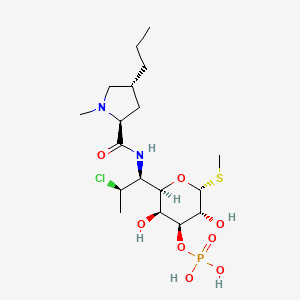

1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, also known as Etomidate, is a potent sedative-hypnotic drug used for inducing general anesthesia. It was first synthesized in 1964 by Janssen Pharmaceutica, and since then, it has been widely used in clinical practice due to its favorable pharmacokinetic profile and minimal side effects.

Scientific Research Applications

Antimycotic Activity : A derivative of the compound, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol, has been synthesized and tested for antifungal activity. It shows promising results in preliminary antimycotic data and contributes to the understanding of structure-activity relationships in antifungal agents (Raga et al., 1992).

Synthesis of Miconazole Analogue : The compound is used in the synthesis of Miconazole, an antifungal medication. An alternative method for preparing Miconazole intermediate using this compound as a base has been described, highlighting its role in pharmaceutical synthesis (Sujatha et al., 2021).

Chiral Intermediate in Antifungal Agents : The compound serves as a chiral intermediate for the antifungal agent Miconazole. A study explores the biocatalysis of a related compound to produce a chiral intermediate with high stereoselectivity, demonstrating its importance in the synthesis of chiral pharmaceuticals (Miao et al., 2019).

Enantioselective Synthesis : It's used in the enantioselective synthesis of pharmaceutical compounds. The research focuses on developing HPLC methods for the enantioresolution of compounds including 1-(biphenyl-3-yl)-2-(1H-imidazol-1-yl)ethanol, demonstrating its utility in resolving chiral compounds (Ianni et al., 2020).

Antifungal Activity of Ethers : Ethers of 1-(2,4-dichlorophenyl)-2-(1-H-imidazolyl)ethanol have been synthesized and tested for their antifungal activity. This research helps in understanding how modifications in the compound's structure can affect its bioactivity (Tournaire‐Arellano et al., 1998).

Synthesis of Novel Compounds : It's used in the synthesis of novel compounds with potential biological activity, such as 1-aryl-2(thiomethylene benzimidazol-2-yl)-4-(phenyl/p-chlorophenyl)-imidazoles, indicating its role in expanding the range of bioactive molecules (2022).

Antibacterial Activity : A novel compound synthesized using a related structure, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, showed specific antibacterial activity against anaerobic bacteria (Dickens et al., 1991).

Synthesis of Benzimidazole Derivatives : It's involved in the synthesis and pharmacological evaluation of benzimidazole acetohydrazide derivatives as epidermal growth factor receptor kinase inhibitors, showcasing its application in developing targeted cancer therapies (Demirel et al., 2017).

properties

IUPAC Name |

1-(3,4-dichlorophenyl)-2-imidazol-1-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O/c12-9-2-1-8(5-10(9)13)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALAHDDITRYXTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN2C=CN=C2)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

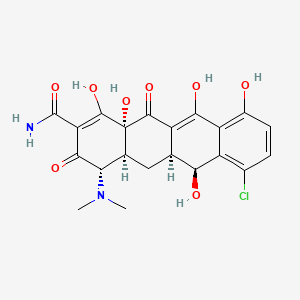

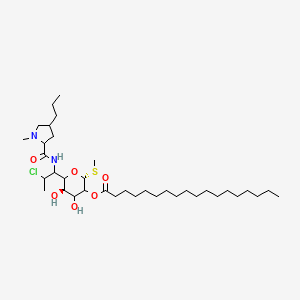

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)

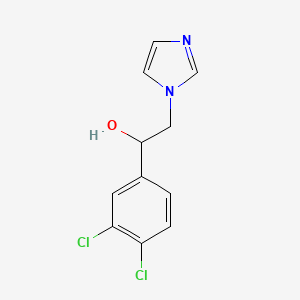

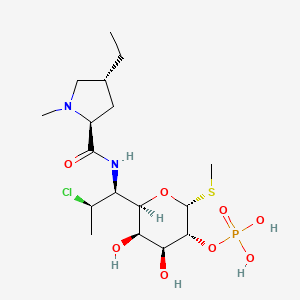

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)